molecular formula C24H27ClINO2 B12744895 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-iodobenzoate hydrochloride CAS No. 119585-21-6

5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-iodobenzoate hydrochloride

Cat. No.: B12744895
CAS No.: 119585-21-6
M. Wt: 523.8 g/mol
InChI Key: DVQBWNPXYAGTML-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-iodobenzoate hydrochloride is a synthetic organic compound. It is characterized by the presence of a dimethylamino group, a naphthalenyl group, and an iodobenzoate moiety. This compound is typically used in scientific research and may have applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-iodobenzoate hydrochloride typically involves multiple steps:

    Formation of the Pentyl Chain: The initial step involves the formation of the pentyl chain with a dimethylamino group.

    Attachment of the Naphthalenyl Group: The naphthalenyl group is then attached to the pentyl chain through a suitable reaction, such as a Friedel-Crafts alkylation.

    Introduction of the Iodobenzoate Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions may target the iodobenzoate moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the iodine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the dimethylamino group.

    Reduction: Reduced forms of the iodobenzoate moiety.

    Substitution: Substituted derivatives where the iodine atom is replaced by another group.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: It can be used to study various organic reaction mechanisms.

Biology

    Biological Probes: The compound may be used as a probe to study biological processes.

    Drug Development: It can be a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for certain medical conditions.

    Diagnostic Tools: Use in diagnostic assays and imaging.

Industry

    Material Science: Application in the development of new materials with specific properties.

    Chemical Manufacturing: Use as a reagent or intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-iodobenzoate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-bromobenzoate hydrochloride
  • 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-chlorobenzoate hydrochloride
  • 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-fluorobenzoate hydrochloride

Uniqueness

The presence of the iodine atom in 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-iodobenzoate hydrochloride may confer unique properties such as higher reactivity in substitution reactions and potential use in radiolabeling for imaging studies.

Properties

CAS No.

119585-21-6

Molecular Formula

C24H27ClINO2

Molecular Weight

523.8 g/mol

IUPAC Name

[5-(dimethylamino)-2-naphthalen-1-ylpentyl] 4-iodobenzoate;hydrochloride

InChI

InChI=1S/C24H26INO2.ClH/c1-26(2)16-6-9-20(17-28-24(27)19-12-14-21(25)15-13-19)23-11-5-8-18-7-3-4-10-22(18)23;/h3-5,7-8,10-15,20H,6,9,16-17H2,1-2H3;1H

InChI Key

DVQBWNPXYAGTML-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(COC(=O)C1=CC=C(C=C1)I)C2=CC=CC3=CC=CC=C32.Cl

Origin of Product

United States

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